molecular formula C26H26N2O4 B11341154 N-(3,4-dimethoxybenzyl)-5-ethyl-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(3,4-dimethoxybenzyl)-5-ethyl-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11341154
M. Wt: 430.5 g/mol
InChI Key: ZKZLMAANAGTYST-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-5-ethyl-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a pyridine ring, and various substituents such as ethyl, methyl, and dimethoxybenzyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(3,4-dimethoxybenzyl)-5-ethyl-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde and an appropriate alkyne.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a halogenated benzofuran intermediate.

    Addition of Substituents: The ethyl, methyl, and dimethoxybenzyl groups can be added through various alkylation and acylation reactions, using reagents like ethyl iodide, methyl iodide, and 3,4-dimethoxybenzyl chloride.

Industrial production methods may involve optimizing these reactions for scale-up, using continuous-flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

N-(3,4-dimethoxybenzyl)-5-ethyl-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran or pyridine rings, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can cleave ester or amide bonds, leading to the formation of carboxylic acids and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-5-ethyl-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-5-ethyl-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-5-ethyl-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds like 5-ethyl-3-methylbenzofuran and 3,4-dimethoxybenzylbenzofuran share structural similarities but may differ in their biological activities and chemical properties.

    Pyridine Derivatives: Compounds like 2-pyridinylbenzofuran and 3-methyl-2-pyridinylbenzofuran have similar pyridine rings but may have different substituents and functional groups.

    Carboxamide Derivatives: Compounds like N-(3,4-dimethoxybenzyl)-benzofuran-2-carboxamide and N-(pyridin-2-yl)-benzofuran-2-carboxamide share the carboxamide functional group but differ in their overall structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-ethyl-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H26N2O4/c1-5-18-9-11-21-20(14-18)17(2)25(32-21)26(29)28(24-8-6-7-13-27-24)16-19-10-12-22(30-3)23(15-19)31-4/h6-15H,5,16H2,1-4H3

InChI Key

ZKZLMAANAGTYST-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4

Origin of Product

United States

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